1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20. The purity is usually 95%.
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Biological Activity
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and potential applications based on recent studies.
- Chemical Formula : C9H10N4O
- Molecular Weight : 178.20 g/mol
- CAS Number : 1249019-47-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions of various pyrazole derivatives. The specific synthetic pathway can affect the yield and purity of the final product, which is crucial for subsequent biological testing.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant inhibitory effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast) | 0.01 | |
HepG2 (Liver) | 0.39 | |
A549 (Lung) | 0.46 | |
SF-268 (Brain) | 31.5 |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that certain pyrazole derivatives exhibited effective inhibition against a range of pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
Escherichia coli | 0.30 - 0.35 | Bactericidal |
Candida albicans | 0.40 - 0.45 | Fungicidal |
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains of bacteria and fungi .
Case Studies
Several case studies have been conducted to explore the biological activities of pyrazole derivatives:
- Antitumor Activity in Mice Models : In vivo studies demonstrated that pyrazole derivatives significantly reduced tumor growth in mice models of breast and lung cancer.
- Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutics enhanced anticancer efficacy and reduced side effects.
Properties
IUPAC Name |
1-methyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-4-7(3-10-12)9-8(6-14)5-13(2)11-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGWOUWVYASPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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